molecular formula C12H17NO2 B2489045 N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide CAS No. 95217-40-6

N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide

Cat. No.: B2489045
CAS No.: 95217-40-6
M. Wt: 207.273
InChI Key: FSJWWZFVMVPLOV-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. It is characterized by the presence of a hydroxy group, a methyl group, and a benzamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2-amino-2-methyl-1-propanol under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as sulfuric acid to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • N-(1-hydroxy-2-methylpropan-2-yl)formamide
  • N-(1-hydroxy-2-methylpropan-2-yl)acetamide
  • N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide

Comparison: N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide is unique due to the presence of the benzamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-6-4-5-7-10(9)11(15)13-12(2,3)8-14/h4-7,14H,8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJWWZFVMVPLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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